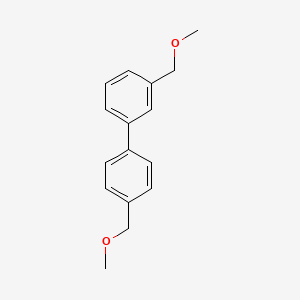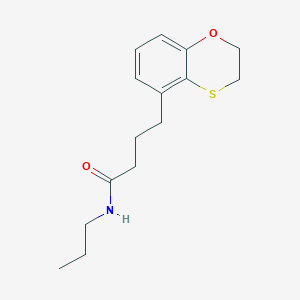
4-(2,3-Dihydro-1,4-benzoxathiin-5-YL)-N-propylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dihydro-1,4-benzoxathiin-5-YL)-N-propylbutanamide is a synthetic organic compound that belongs to the class of benzoxathiins. These compounds are characterized by a benzene ring fused with an oxathiin ring, which contains both oxygen and sulfur atoms. This particular compound has been studied for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
One common method starts with 8-hydroxythiochroman, which undergoes a series of reactions to form the benzoxathiin ring through a sulfonium salt intermediate . The key steps include:
Formation of the Benzoxathiin Ring: The starting material, 8-hydroxythiochroman, is reacted with appropriate reagents to form the benzoxathiin ring.
Introduction of the Propylbutanamide Moiety: The benzoxathiin intermediate is then reacted with propylbutanamide under suitable conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-(2,3-Dihydro-1,4-benzoxathiin-5-YL)-N-propylbutanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzoxathiin ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It has been studied for its potential biological activities, including interactions with specific receptors or enzymes.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 4-(2,3-Dihydro-1,4-benzoxathiin-5-YL)-N-propylbutanamide involves its interaction with specific molecular targets. For instance, it has been studied as a ligand for melatonin receptors, where it mimics the action of melatonin by binding to these receptors and modulating their activity . The molecular pathways involved include the regulation of circadian rhythms and various endocrine functions.
類似化合物との比較
Similar Compounds
- 4-(2,3-Dihydro-1,4-benzoxathiin-5-yl)heptanamide
- 4-(2,3-Dihydro-1,4-benzoxathiin-5-yl)-N-methylbutanamide
Uniqueness
4-(2,3-Dihydro-1,4-benzoxathiin-5-YL)-N-propylbutanamide is unique due to its specific structural features and the presence of the propylbutanamide moiety
特性
CAS番号 |
214894-82-3 |
|---|---|
分子式 |
C15H21NO2S |
分子量 |
279.4 g/mol |
IUPAC名 |
4-(2,3-dihydro-1,4-benzoxathiin-5-yl)-N-propylbutanamide |
InChI |
InChI=1S/C15H21NO2S/c1-2-9-16-14(17)8-4-6-12-5-3-7-13-15(12)19-11-10-18-13/h3,5,7H,2,4,6,8-11H2,1H3,(H,16,17) |
InChIキー |
GAGHAWGRMAYWML-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)CCCC1=C2C(=CC=C1)OCCS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


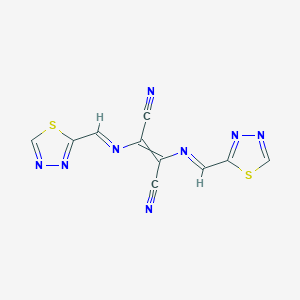
![4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid](/img/structure/B14249584.png)
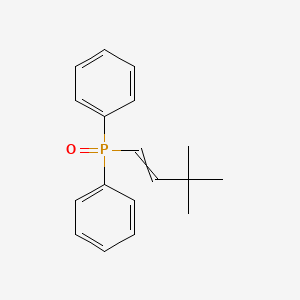
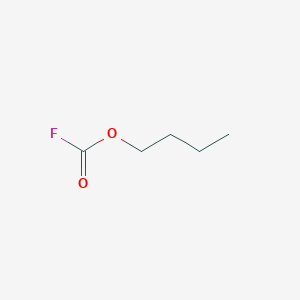
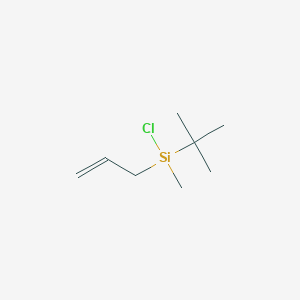

![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)
![6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol](/img/structure/B14249622.png)


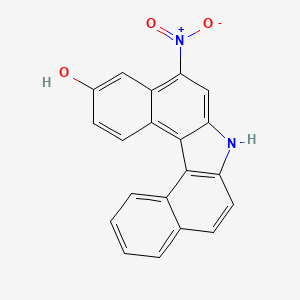
![4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B14249643.png)
![4-{[4-(2-Butoxyethoxy)phenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14249646.png)
